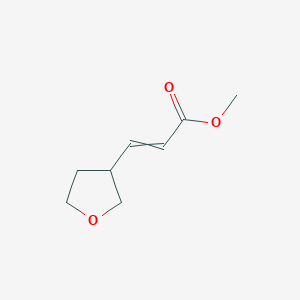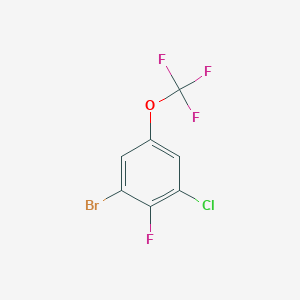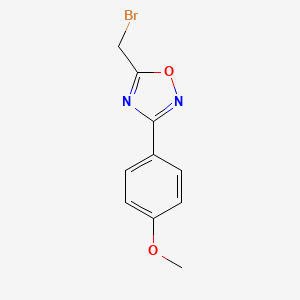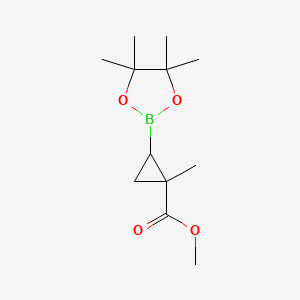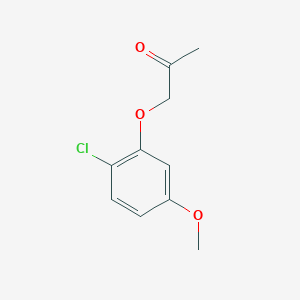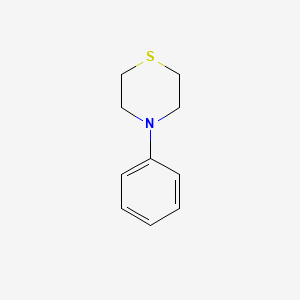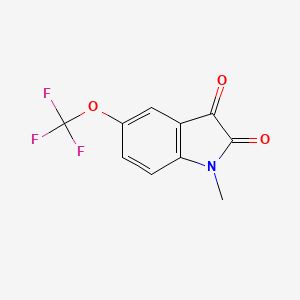
1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an indoline-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are synthesized through nucleophilic substitution reactions . The reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(Trifluoromethoxy)-1-methylindoline-2,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through caspase activation . The trifluoromethoxy group enhances the compound’s stability and lipophilicity, improving its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)oxindole: Shares a similar core structure but differs in the position of the trifluoromethoxy group.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy substituents but different core structures.
Uniqueness
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6F3NO3 |
|---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethoxy)indole-2,3-dione |
InChI |
InChI=1S/C10H6F3NO3/c1-14-7-3-2-5(17-10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |
InChI Key |
HGOMGUBYEBLVEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC(F)(F)F)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


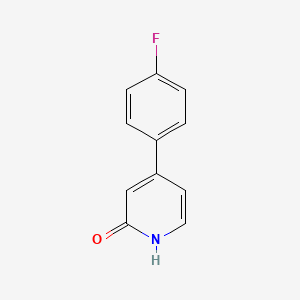
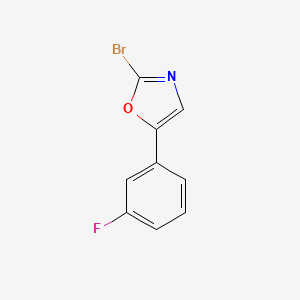

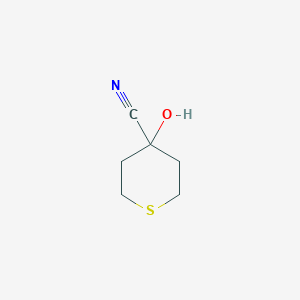


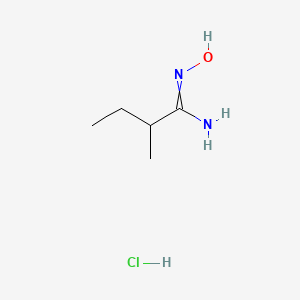
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
